洛诺昔康-d4

描述

Lornoxicam-d4 is an internal standard used for the quantification of lornoxicam . It’s a COX inhibitor and a non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory and analgesic properties . It inhibits the production of thromboxane B2 from arachidonic acid in HEL human erythroleukemic cells, which endogenously express COX-1 . It also inhibits LPS-induced formation of prostaglandin F1α from arachidonic acid in Mono-Mac-6 cells, which endogenously express COX-2 .

Synthesis Analysis

The synthesis process of raw lornoxicam involves the preparation of two polymorphs through a recrystallization procedure .Molecular Structure Analysis

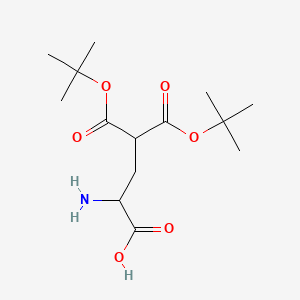

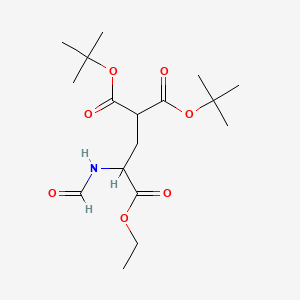

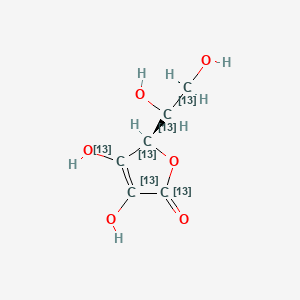

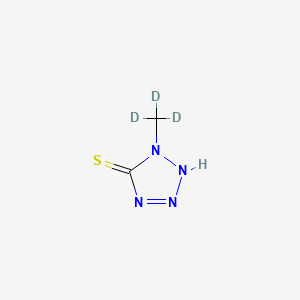

The molecular formula of Lornoxicam-d4 is C13H6ClD4N3O4S2 . The formal name is 6-chloro-4-hydroxy-2-methyl-N-2-pyridinyl-d4-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide-1,1-dioxide .Chemical Reactions Analysis

Lornoxicam-d4 was exposed to thermal, photolytic, hydrolytic, and oxidative stress, and the stressed samples were analyzed . The peak homogeneity data for Lornoxicam-d4 in the chromatograms from the stressed samples demonstrated the specificity of the method for analysis of Lornoxicam-d4 in the presence of the degradation products .Physical and Chemical Properties Analysis

Lornoxicam-d4 is a solid substance . Its molecular weight is 375.8 g/mol . The solubility of the hot melt extruded Lornoxicam-d4 was improved and found to be in the range 35–86 μg/ml .科学研究应用

局部递送:洛诺昔康已配制成用于局部应用的脂质体凝胶,显示出增强的抗炎活性,并且皮肤渗透和沉积明显改善,优于普通洛诺昔康凝胶 (Kumbhar, Wavikar, & Vavia, 2013)。

透皮递送:关于双层囊泡(纳米囊泡载体)用于洛诺昔康透皮递送的研究显示出改善的抗炎和抗伤害感受活性以及增强的体内渗透 (Ahmed, Kassem, & Sayed, 2020)。

药理特性:洛诺昔康具有强大的抗炎和镇痛作用,抑制多形核白细胞迁移,并刺激软骨中蛋白聚糖的合成 (Pruss et al., 1990)。

治疗潜力:它的止痛效果已在术后疼痛、骨关节炎、类风湿性关节炎和其他疼痛性疾病中得到证实,具有非甾体抗炎药的耐受性特征 (Balfour, Fitton, & Barradell, 1996)。

分光光度法估计:已进行了一项关于洛诺昔康片剂分光光度法估计的增溶剂增溶的研究,为常规分析提供了一种新的、准确且经济有效的方法 (Abraham et al., 2014)。

脑疼痛处理调节:洛诺昔康已被证明可以调节脑疼痛处理,显着减轻疼痛感,并抑制几个区域的疼痛诱发的脑激活 (Lorenz et al., 2008)。

血流动力学反应:一项关于洛诺昔康对老年人喉镜检查和气管插管期间血流动力学反应影响的研究表明,洛诺昔康术前给药可减弱这些反应 (Riad & Moussa, 2008)。

液晶凝胶:已开发出一种含有洛诺昔康/环糊精复合物的液晶凝胶,局部使用时显示出优异的抗炎活性 (Ammar et al., 2012)。

抑制环氧合酶和一氧化氮合酶:洛诺昔康在体外抑制环氧合酶-1/-2、诱导型一氧化氮合酶和白细胞介素-6的形成,支持其在动物模型和临床研究中发现的显着抗炎和镇痛活性 (Berg et al., 1999)。

牙科手术后的疼痛控制:洛诺昔康在牙科手术后疼痛控制中的疗效已得到证实,显示出与吗啡相当或更好的结果 (Nørholt et al., 1996)。

作用机制

Target of Action

Lornoxicam-d4, like its parent compound Lornoxicam, primarily targets the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes are responsible for the synthesis of prostaglandins and thromboxane from arachidonic acid . Prostaglandins act as messenger molecules in the process of inflammation .

Mode of Action

Lornoxicam-d4 exerts its anti-inflammatory and analgesic activity through the inhibition of both COX-1 and COX-2 . This inhibitory action on prostaglandin and thromboxane synthesis leads to the reduction of inflammation, pain, fever, and swelling, which are mediated by prostaglandins .

Biochemical Pathways

The primary biochemical pathway affected by Lornoxicam-d4 is the arachidonic acid pathway . By inhibiting the cyclooxygenase enzymes, Lornoxicam-d4 disrupts the conversion of arachidonic acid into prostaglandins and thromboxanes . This disruption leads to a decrease in these inflammatory mediators, thereby reducing inflammation and pain .

Pharmacokinetics

The pharmacokinetics of Lornoxicam-d4 is expected to be similar to that of Lornoxicam. Lornoxicam has a relatively short plasma half-life (3 to 5 hours) and is eliminated following biotransformation to 5′-hydroxy-lornoxicam . Glucoroconjugated metabolites of Lornoxicam are excreted in urine and faeces with a half-life of about 11 hours . Lornoxicam and its metabolites bind extensively to plasma albumin .

Result of Action

The inhibition of prostaglandin and thromboxane synthesis by Lornoxicam-d4 results in a reduction of inflammation, pain, fever, and swelling . This makes Lornoxicam-d4 effective in the treatment of conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, acute sciatica, and low back pain .

安全和危害

未来方向

Considering that the metabolism of Lornoxicam-d4 is mainly by the CYP2C9 enzyme and a significant proportion of the metabolite is excreted in the urine through the kidneys, it was appropriate to explore the CYP2C9 genotype and CrCl levels as covariates in the population pharmacokinetic model of Lornoxicam-d4 . Through the results of this study, individualized and effective Lornoxicam-d4 therapy taking into account the genotype and degree of renal function of individuals will be possible in the future .

生化分析

Biochemical Properties

Lornoxicam-d4, like other NSAIDs, inhibits the synthesis of prostaglandins and thromboxane by inhibiting cyclooxygenase enzymes . This inhibition plays a crucial role in its biochemical reactions. It interacts with enzymes such as cyclooxygenase-1 and cyclooxygenase-2, which are responsible for the production of prostaglandins .

Cellular Effects

Lornoxicam-d4 has significant effects on various types of cells. It inhibits the production of prostaglandins, which are messenger molecules in the process of inflammation . This inhibition can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Lornoxicam-d4 involves its binding interactions with cyclooxygenase enzymes, leading to the inhibition of prostaglandin and thromboxane synthesis . This inhibition can result in changes in gene expression and cellular responses to inflammation and pain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lornoxicam-d4 have been observed to change over time. It is well explained by the one-compartment basic model with first-order absorption/elimination and lag-time reflected in the absorption phase .

Dosage Effects in Animal Models

In animal models, the effects of Lornoxicam-d4 have been found to vary with different dosages. Its analgesic potency in animal pain models exceeds that of tenoxicam and piroxicam by approximately 12 and 13 fold respectively .

Metabolic Pathways

Lornoxicam-d4 is mainly metabolized by the CYP2C9 enzyme in the liver to produce hydroxylated metabolites . This metabolism involves interactions with enzymes and cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Lornoxicam-d4 within cells and tissues are influenced by its interactions with various transporters and binding proteins. Creatinine clearance (CrCl), a general indicator of renal function, was positively correlated with the clearance of Lornoxicam-d4 .

属性

IUPAC Name |

6-chloro-4-hydroxy-2-methyl-1,1-dioxo-N-(3,4,5,6-tetradeuteriopyridin-2-yl)thieno[2,3-e]thiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O4S2/c1-17-10(13(19)16-9-4-2-3-5-15-9)11(18)12-7(23(17,20)21)6-8(14)22-12/h2-6,18H,1H3,(H,15,16,19)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHQHAUOOXYABV-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1[2H])NC(=O)C2=C(C3=C(C=C(S3)Cl)S(=O)(=O)N2C)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857942 | |

| Record name | 6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-N-[(~2~H_4_)pyridin-2-yl]-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216527-48-8 | |

| Record name | 6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-N-[(~2~H_4_)pyridin-2-yl]-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565350.png)

![10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide](/img/structure/B565356.png)